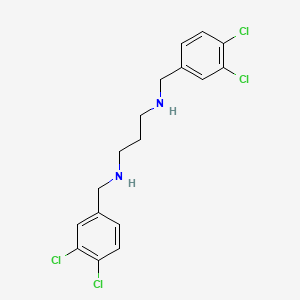
N(1),N(3)-Bis(3,4-dichlorobenzyl)-1,3-propanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N(1),N(3)-Bis(3,4-dichlorobenzyl)-1,3-propanediamine is an organic compound characterized by the presence of two 3,4-dichlorobenzyl groups attached to a 1,3-propanediamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N(1),N(3)-Bis(3,4-dichlorobenzyl)-1,3-propanediamine typically involves the reaction of 3,4-dichlorobenzyl chloride with 1,3-propanediamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
2 (3,4-dichlorobenzyl chloride) + 1,3-propanediamine→this compound+2HCl
The reaction is typically conducted in an organic solvent such as dichloromethane or toluene, under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
化学反応の分析
Types of Reactions
N(1),N(3)-Bis(3,4-dichlorobenzyl)-1,3-propanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines with fewer chlorines.
Substitution: The chlorobenzyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.
科学的研究の応用
Chemistry
In chemistry, N(1),N(3)-Bis(3,4-dichlorobenzyl)-1,3-propanediamine is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of dichlorobenzyl groups on biological systems. It may serve as a model compound for understanding the interactions between similar structures and biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with biological receptors or enzymes, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used as a precursor for the synthesis of polymers, resins, and other materials. Its dichlorobenzyl groups provide unique properties that can be exploited in various industrial processes.
作用機序
The mechanism by which N(1),N(3)-Bis(3,4-dichlorobenzyl)-1,3-propanediamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, potentially inhibiting or activating their functions. The dichlorobenzyl groups can enhance the compound’s binding affinity and specificity for these targets.
類似化合物との比較
Similar Compounds
- N(1),N(3)-Bis(2,4-dichlorobenzyl)-1,3-propanediamine
- N(1),N(3)-Bis(3,5-dichlorobenzyl)-1,3-propanediamine
- N(1),N(3)-Bis(3,4-difluorobenzyl)-1,3-propanediamine
Uniqueness
N(1),N(3)-Bis(3,4-dichlorobenzyl)-1,3-propanediamine is unique due to the specific positioning of the chlorine atoms on the benzyl groups. This positioning can influence the compound’s reactivity and interactions with biological targets, potentially leading to distinct properties and applications compared to similar compounds.
特性
CAS番号 |
6952-98-3 |
|---|---|
分子式 |
C17H18Cl4N2 |
分子量 |
392.1 g/mol |
IUPAC名 |
N,N'-bis[(3,4-dichlorophenyl)methyl]propane-1,3-diamine |
InChI |
InChI=1S/C17H18Cl4N2/c18-14-4-2-12(8-16(14)20)10-22-6-1-7-23-11-13-3-5-15(19)17(21)9-13/h2-5,8-9,22-23H,1,6-7,10-11H2 |
InChIキー |
XEHSYSDCVMIGHW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CNCCCNCC2=CC(=C(C=C2)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



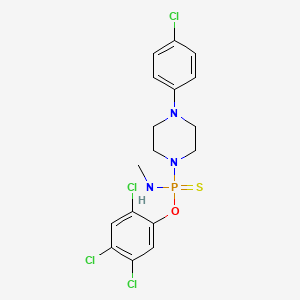
methanone](/img/structure/B12791111.png)

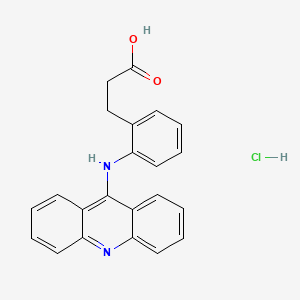


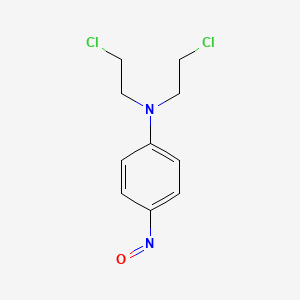


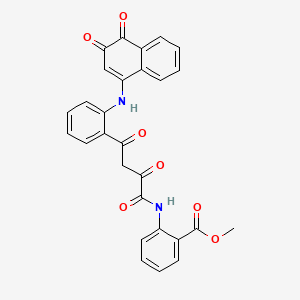
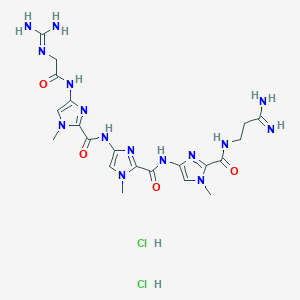
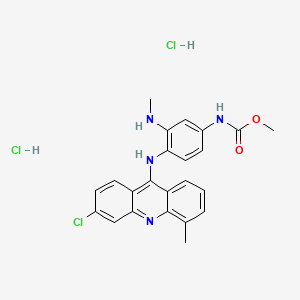
![[(1R,3S)-2-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B12791166.png)
